

experimental validation of computed properties of 1,2,3-trifluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trifluorobenzene

Cat. No.: B074907

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An Objective Comparison of Experimental and Computed Properties of 1,2,3-Trifluorobenzene

This guide provides a detailed comparison of experimentally determined and computationally derived properties for **1,2,3-trifluorobenzene** (CAS 1489-53-8), a key intermediate in the pharmaceutical and fine chemical industries.^{[1][2]} The data presented is intended for researchers, scientists, and professionals in drug development to facilitate molecular modeling and experimental design.

Physical and Chemical Properties

1,2,3-Trifluorobenzene is a colorless to pale yellow, transparent liquid at room temperature.^[1] It is characterized by a molecular weight of approximately 132.08 g/mol.^{[1][3][4]} The presence of three fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity compared to unsubstituted benzene.^[1]

Property	Experimental Value	Computed Value
Molecular Formula	C ₆ H ₃ F ₃	C ₆ H ₃ F ₃
Molecular Weight	132.08 g/mol [1][4]	132.08 g/mol [3]
Boiling Point	94-95 °C[1][4]	Not Available
Density	1.28 g/mL at 25 °C[1][4]	Not Available
Refractive Index	n _{20/D} 1.423[1][4]	Not Available
Flash Point	-4 °C (24.8 °F)[4]	Not Available

Structural Parameters: A Crystallographic Perspective

The precise solid-state molecular structure of **1,2,3-trifluorobenzene** has been determined by single-crystal X-ray diffraction at a temperature of 233 K.[5][6] The compound crystallizes in a monoclinic system with the space group C2/c.[5][6] In the crystal, the packing is influenced by weak C—H···F hydrogen bonds and π – π stacking interactions with a centroid-centroid distance of 3.6362 Å.[5][7]

Parameter	Experimental Value (X-ray Diffraction at 233 K)[5][6]
Crystal System	Monoclinic
Space Group	C2/c
Cell Length a	7.4238 (19) Å
Cell Length b	11.590 (3) Å
Cell Length c	7.0473 (17) Å
Cell Angle β	112.783 (4)°
Cell Volume	559.1 (2) Å ³
Density (Calculated)	1.569 Mg m ⁻³

Note: Computed bond lengths and angles from quantum chemical calculations are highly dependent on the level of theory (e.g., DFT, MP2) and basis set used. Specific computed values were not available in the provided search results, but are readily calculable using software like Gaussian.

Spectroscopic Properties

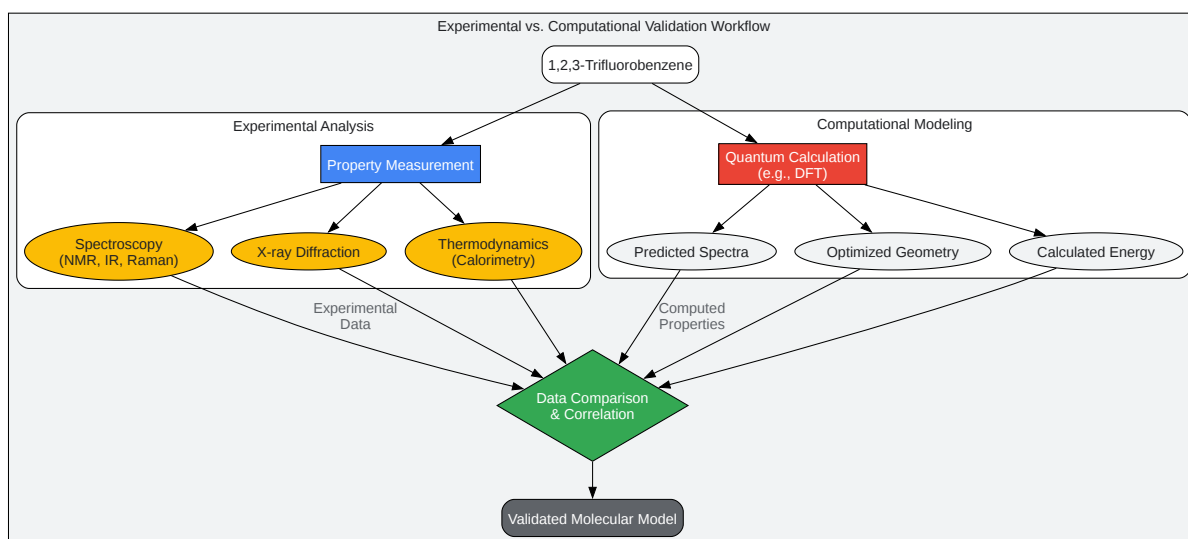
Spectroscopic analysis is crucial for confirming the structure and purity of **1,2,3-trifluorobenzene**. Experimental data is available for various NMR and vibrational spectroscopy techniques.

Spectroscopy Type	Experimental Data
^1H NMR	Spectrum available[8]
^{13}C NMR	Spectrum available[8]
^{19}F NMR	Spectrum available[9]
FTIR / Raman	Spectra available[8]
Microwave Spectrum	Studied via Fourier transform microwave spectrometry[10]

Note: Specific chemical shifts (ppm) and vibrational frequencies (cm^{-1}) are typically found within dedicated spectroscopic databases like SpectraBase[9] or the NIST Chemistry Webbook.[11]

Workflow for Property Validation

The following diagram illustrates the logical workflow for validating computed molecular properties against experimental data, a fundamental process in computational chemistry and drug design.



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Email: info@benchchem.com